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Anatibant BRAIN TRIAL: Technical Support
Center
This technical support center provides researchers, scientists, and drug development

professionals with information regarding the terminated Anatibant BRAIN TRIAL for traumatic

brain injury (TBI).

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the Anatibant BRAIN TRIAL?

The Anatibant BRAIN TRIAL was prematurely terminated due to the withdrawal of funding by

the sponsor, Xytis.[1][2] This decision was preceded by substantive disagreements between

the sponsor and the London School of Hygiene & Tropical Medicine (LSHTM), which was

responsible for the trial's coordination.[3]

Q2: Were there safety concerns that led to the trial's termination?

While the trial was interrupted in November 2007 due to safety concerns raised by the

independent Data and Safety Monitoring Board (DSMB) based on an un-blinded analysis of the

data, the ultimate termination was a result of funding withdrawal.[3] There were disputes

regarding the classification and reporting of Serious Adverse Events (SAEs).[3] The sponsor
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alleged that a significant percentage of the reported SAEs were not serious according to the

protocol, leading to an inflated perception of risk.

Q3: What was the primary endpoint of the BRAIN TRIAL?

The primary outcomes were Serious Adverse Events (SAE), mortality 15 days following injury,

and in-hospital morbidity assessed by the Glasgow Coma Scale (GCS), the Disability Rating

Scale (DRS), and a modified version of the Oxford Handicap Scale (HIREOS).

Q4: What is the mechanism of action of Anatibant?

Anatibant is a selective, non-peptide antagonist of the bradykinin B2 receptor. In the context of

traumatic brain injury, bradykinin, an inflammatory mediator, is released and increases the

permeability of the blood-brain barrier (BBB), leading to cerebral edema. By blocking the

bradykinin B2 receptor, Anatibant was hypothesized to reduce BBB permeability, thereby

mitigating cerebral edema and subsequent neurological damage.

Troubleshooting Guide
Issue: Discrepancies in Serious Adverse Event (SAE) reporting.

Possible Cause: During the BRAIN TRIAL, there were disagreements regarding the definition

and classification of SAEs between the sponsor (Xytis) and the coordinating center (LSHTM).

The sponsor claimed that a substantial number of events reported as "serious" did not meet the

protocol's definition of an SAE.

Resolution: Researchers encountering discrepancies in SAE reporting in their own trials

should:

Ensure a clear and unambiguous definition of an SAE is established in the trial protocol from

the outset.

Implement rigorous and consistent training for all clinical sites on SAE identification and

reporting procedures.

Establish a clear adjudication process for ambiguous cases, involving an independent

committee if necessary.
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Issue: Premature trial termination due to funding withdrawal.

Possible Cause: The withdrawal of funding for the BRAIN TRIAL was linked to disputes over

trial conduct, including SAE reporting and access to un-blinded data. The sponsor conducted

un-blinded analyses of the data, which was not permitted by the trial protocol for individuals

directly involved in the trial's conduct.

Resolution: To mitigate the risk of premature termination due to sponsor disputes:

Establish clear and legally binding agreements between sponsors and research

organizations that outline data access, monitoring, and reporting procedures.

Ensure that the roles and responsibilities of the independent Data and Safety Monitoring

Board (DSMB) are clearly defined and respected by all parties.

Maintain open and transparent communication channels between the sponsor and the

research organization to address any concerns proactively.

Quantitative Data Summary
The BRAIN TRIAL was terminated after recruiting 228 of the planned 400 patients. The

following tables summarize the key outcomes observed in the trial.

Table 1: Serious Adverse Events (SAEs) and Mortality

Outcome
Anatibant
(Combined Doses)
(n=163)

Placebo (n=57)
Relative Risk (95%
CI)

Patients with ≥1 SAE 43 (26.4%) 11 (19.3%) 1.37 (0.76 to 2.46)

All-cause Mortality 31 (19%) 9 (15.8%) 1.20 (0.61 to 2.36)

Data sourced from

Shakur et al., 2009.

Table 2: In-Hospital Morbidity Outcomes (Mean Values)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Outcome Measure
Anatibant (Combined
Doses)

Placebo

Glasgow Coma Scale (GCS) at

discharge
12.48 13.0

Disability Rating Scale (DRS) 11.18 9.73

Modified Oxford Handicap

Scale (HIREOS)
3.94 3.54

Data sourced from Shakur et

al., 2009.

The differences in morbidity outcomes, when adjusted for baseline GCS, showed a non-

significant trend for worse outcomes in the Anatibant-treated group.

Experimental Protocols
BRAIN TRIAL Protocol Summary

Study Design: A randomized, placebo-controlled, multicenter trial.

Participants: Adults with traumatic brain injury, a Glasgow Coma Scale (GCS) score of 12 or

less, a CT scan showing an intracranial abnormality consistent with trauma, and within eight

hours of their injury.

Intervention: Patients were randomly allocated to receive one of three doses of Anatibant
(low, medium, or high) or a placebo. The specific dosages are detailed in a separate Phase I

study as single subcutaneous injections of 3.75 mg or 22.5 mg.

Randomization: An Interactive Voice Response System (IVRS) was used for randomization.

Primary Outcomes:

Serious Adverse Events (SAEs)

Mortality at 15 days post-injury
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In-hospital morbidity assessed by:

Glasgow Coma Scale (GCS)

Disability Rating Scale (DRS)

Modified Oxford Handicap Scale (HIREOS)

Data Monitoring: An independent Data and Safety Monitoring Board (DSMB) was

responsible for interim analyses of all data, including SAEs, mortality, and morbidity.
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Caption: Anatibant's mechanism of action in traumatic brain injury.
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Caption: Simplified workflow of the Anatibant BRAIN TRIAL.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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